molecular formula C14H18BNO2 B1462873 2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile CAS No. 775351-54-7

2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

Cat. No. B1462873
M. Wt: 243.11 g/mol
InChI Key: RZPPFPOPEODHDK-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of similar compounds indicates the presence of a boron atom connected to an oxygen atom, forming a dioxaborolane ring. This ring is further connected to a benzene ring via a carbon atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile” are not detailed in the available resources .

Scientific Research Applications

  • Borylation of Alkylbenzenes

    • Field : Organic Chemistry
    • Application : This compound can be used for borylation at the benzylic C-H bond of alkylbenzenes .
    • Method : The process involves the use of a palladium catalyst to form pinacol benzyl boronate .
    • Results : The outcome of this process is the formation of pinacol benzyl boronate .
  • Hydroboration of Alkynes and Alkenes

    • Field : Organic Chemistry
    • Application : This compound can be used for the hydroboration of alkyl or aryl alkynes and alkenes .
    • Method : The process involves the use of transition metal catalysts .
    • Results : The outcome of this process is the formation of boronates .
  • Synthesis of Novel Copolymers

    • Field : Polymer Chemistry
    • Application : A similar compound, 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, is employed in the synthesis, optical, and electrochemical properties of novel copolymers on the basis of benzothiadiazole and electron-rich arene units .
    • Method : The exact method of application or experimental procedures are not specified .
    • Results : The outcome of this process is the formation of novel copolymers with specific optical and electrochemical properties .
  • Palladium-Catalyzed Coupling Reactions

    • Field : Organic Chemistry
    • Application : Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, a similar compound, was used to prepare 2-aryl-4,4,5,5,-tetramethyl-1,3,2-dioxaborolanes .
    • Method : The process involves palladium-catalyzed coupling reactions .
    • Results : The outcome of this process is the formation of 2-aryl-4,4,5,5,-tetramethyl-1,3,2-dioxaborolanes .
  • Synthesis of Phenol Derivatives

    • Field : Organic Chemistry
    • Application : A similar compound, 2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol, is used in the synthesis of phenol derivatives .
    • Method : The exact method of application or experimental procedures are not specified .
    • Results : The outcome of this process is the formation of phenol derivatives .
  • Preparation of Diboronates

    • Field : Organic Chemistry
    • Application : Another similar compound, 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane, is used in the preparation of diboronates .
    • Method : The process involves coupling with aryl iodides in the presence of a copper catalyst .
    • Results : The outcome of this process is the formation of diboronates .
  • Synthesis of Phenol Derivatives

    • Field : Organic Chemistry
    • Application : A similar compound, 2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol, is used in the synthesis of phenol derivatives .
    • Method : The exact method of application or experimental procedures are not specified .
    • Results : The outcome of this process is the formation of phenol derivatives .
  • Preparation of Diboronates

    • Field : Organic Chemistry
    • Application : Another similar compound, 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane, is used in the preparation of diboronates .
    • Method : The process involves coupling with aryl iodides in the presence of a copper catalyst .
    • Results : The outcome of this process is the formation of diboronates .

properties

IUPAC Name

2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BNO2/c1-10-8-12(7-6-11(10)9-16)15-17-13(2,3)14(4,5)18-15/h6-8H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZPPFPOPEODHDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60669556
Record name 2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60669556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

CAS RN

775351-54-7
Record name 2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60669556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
K Tokumaru, Y Ito, I Nomura, T Nakahata… - Bioorganic & Medicinal …, 2017 - Elsevier
G protein-coupled receptor 52 (GPR52) agonists are expected to improve the symptoms of psychiatric disorders. During exploration for a novel class of GPR52 agonists with good …
Number of citations: 18 www.sciencedirect.com
R Sharma, H Eng, GS Walker, G Barreiro… - Chemical research in …, 2011 - ACS Publications
As part of efforts directed at the G protein-coupled receptor 119 agonist program for type 2 diabetes, a series of cyanopyridine derivatives exemplified by isopropyl-4-(3-cyano-5-(…
Number of citations: 28 pubs.acs.org
D Jia, M Gu, X Yu, K Yuan, S Wang, M Guo, P Gong - Chemical Papers, 2023 - Springer
This paper describes the development of a relatively feasible, economic, and safe method for the multigram-scale synthesis of BIIB068, an efficient reversible BTK inhibitor. The new …
Number of citations: 0 link.springer.com
RC Steinhardt - 2015 - search.proquest.com
Bioluminescence imaging using luciferase is a widely used technology. However, its scope is hampered by several limitations, most notably the lack of distinct luciferin-luciferase pairs …
Number of citations: 2 search.proquest.com

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